![molecular formula C13H17NO3 B7775003 Butyl (4-acetylphenyl)carbamate](/img/structure/B7775003.png)
Butyl (4-acetylphenyl)carbamate
Overview
Description
Butyl (4-acetylphenyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl (4-acetylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl (4-acetylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis : Butyl (4-acetylphenyl)carbamate can be synthesized efficiently, as demonstrated in studies focusing on the conversion of N-benzyl, N-trityl, and N-diphenylmethyl amines to t-butyl carbamates (Chandrasekhar, Babu, & Reddy, 2003).
Pharmaceutical Research : Carbamates, including Butyl (4-acetylphenyl)carbamate, have been studied for their role as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating conditions like Alzheimer's disease (Lin et al., 2005).
Agricultural Chemistry : Carbamates are known for their use as pesticides and insecticides. They act as neurotoxins by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Vlček & Pohanka, 2012).
Analytical Chemistry : Carbamates, including Butyl (4-acetylphenyl)carbamate, can be analyzed using techniques like solid-phase microextraction and gas chromatography-mass spectrometry for determining degradation products in various substances (Karaisz & Snow, 2001).
Biochemical Studies : Carbamates can also act as bacteriostatic agents, as shown in research on the antibacterial activity of butyl carbamate and its derivatives (Weinstein & McDonald, 1946).
Environmental Impact and Safety : The environmental and health impacts of carbamates, including their legislative aspects and accidental exposure cases, have been studied to assess their safety and regulatory compliance (Vlček & Pohanka, 2012).
properties
IUPAC Name |
butyl N-(4-acetylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)14-12-7-5-11(6-8-12)10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWSFFSNESTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (4-acetylphenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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